Benzenesulfonoimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
(aminosulfonimidoyl)benzene |
InChI |
InChI=1S/C6H8N2OS/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9) |
InChI Key |
WXBRXIHIUCXZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzenesulfonoimidamide and Its Analogues
One-Pot Synthetic Strategies for Benzenesulfonoimidamide
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency by combining multiple reaction steps into a single procedure.
A practical and effective one-pot method for synthesizing this compound involves the transformation of tertiary sulfinamides. smolecule.com This strategy employs an oxidizing agent, such as diacetoxyiodobenzene (B1259982), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate. smolecule.com The reaction facilitates a direct conversion of the sulfinamide precursor to the target sulfonimidamide in a single operational step, avoiding the isolation of intermediate compounds. Sulfinamides are considered versatile intermediates in the synthesis of various high-valent sulfur(VI) functional groups, including sulfonimidamides. nih.gov
The efficiency of any synthetic protocol, including the one-pot synthesis of this compound, is highly dependent on the careful optimization of reaction parameters. chemistryviews.orgchemintelligence.com The process of optimization is a systematic investigation aimed at maximizing product yield and purity while minimizing reaction time and side-product formation. chemistryviews.orgillinois.edu Key variables that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of reagents and catalysts. researchgate.net High-throughput screening techniques can be employed to rapidly evaluate a wide array of conditions in parallel, accelerating the discovery of the optimal system. chemistryviews.org For instance, the choice of oxidizing agent and the specific ammonia source can dramatically influence the outcome of the reaction.
The table below illustrates typical parameters that are subject to optimization in synthetic methodologies.
| Parameter | Variable Examples | Desired Outcome |
| Solvent | Dioxane, Acetonitrile, Dichloromethane (B109758), THF | High solubility of reagents, optimal reaction rate, ease of product isolation. |
| Temperature | Room Temperature, 50 °C, Reflux | Increased reaction rate without promoting decomposition or side reactions. |
| Oxidizing Agent | Diacetoxyiodobenzene, N-chlorosuccinimide | Efficient and selective oxidation of the substrate. |
| Reagent Ratio | 1.0, 1.3, 1.5, 2.0 equivalents | Complete conversion of the limiting reagent, minimizing excess reagent waste. |
| Catalyst | Lewis Acids (e.g., Eu(OTf)₃, ZnCl₂) | Increased reaction rate, improved selectivity under mild conditions. nih.govresearchgate.net |
This table is a conceptual representation of the optimization process based on general chemical principles. nih.govchemistryviews.orgillinois.eduresearchgate.netscielo.br
Oxidative Synthesis Routes to this compound from Precursors
Oxidative methods provide a direct route to this compound from more reduced sulfur precursors like sulfinamides. These transformations typically involve the formation of a more reactive intermediate through oxidation, which is then converted to the final product.
The oxidation of sulfinamides can be effectively achieved using various halogenating agents. smolecule.com These reagents facilitate the formation of sulfonimidoyl halide intermediates, which are then reacted with an amine source. beilstein-journals.org N-chlorosuccinimide (NCS) is a commonly used halogenating agent for this purpose due to its effectiveness and handling characteristics compared to others. smolecule.combeilstein-journals.org While other chlorinating agents like gaseous chlorine and the highly reactive tert-butyl hypochlorite (B82951) have been used, they can have limitations. For example, chlorine can react violently with N-aryl derivatives, and tert-butyl hypochlorite is known to be explosive. beilstein-journals.org A study on the synthesis of p-tolylsulfonimidamides demonstrated that N-chlorosuccinimide is a convenient and efficient reagent for this transformation. beilstein-journals.org
The following table presents a comparison of different halogenating agents in the synthesis of a model sulfonimidamide, highlighting the superior performance of Chloramine-T in combination with its sodium salt in that specific system. beilstein-journals.org
| Halogenating Agent | Solvent | Yield (%) |
| Chloramine-T/TsNHNa | Acetonitrile | 91 |
| Chloramine-T/TsNHNa | THF | 91 |
| tert-Butyl hypochlorite | Acetonitrile | 73 |
| Iodine (I₂) | Acetonitrile | <5 |
| Bromamine-T | Acetonitrile | <5 |
| N-Bromosuccinimide (NBS) | Acetonitrile | <5 |
Data sourced from a study on the synthesis of p-tolylsulfonimidamides. beilstein-journals.org
The most common mechanistic pathway for the synthesis of sulfonimidamides from sulfinamides using a halogenating agent proceeds through a two-step sequence. beilstein-journals.org
Formation of a Sulfonimidoyl Halide Intermediate: The reaction is initiated by the interaction of the sulfinamide with the halogenating agent (e.g., N-chlorosuccinimide). This step forms a highly reactive sulfonimidoyl chloride intermediate in situ. The formation of this intermediate is the key activation step in the synthesis. beilstein-journals.org
Nucleophilic Substitution: The sulfonimidoyl chloride intermediate is then subjected to a nucleophilic substitution reaction with an amine or an ammonia source. The amine attacks the electrophilic sulfur center, displacing the chloride ion to form the final sulfonimidamide product. beilstein-journals.org
This pathway highlights the role of the halogenating agent in activating the sulfinamide precursor for subsequent amination.
Direct N-Alkylation Approaches in this compound Synthesis
Direct N-alkylation provides a straightforward method for introducing alkyl groups onto the nitrogen atom of the this compound core, allowing for the synthesis of a diverse range of analogues. A common method involves reacting this compound with primary alkyl bromides in the presence of a base such as potassium hydroxide (B78521). smolecule.com More advanced and general N-alkylation protocols applicable to sulfonamides and related N-nucleophiles have also been developed, utilizing modern catalytic systems. For example, metallaphotoredox catalysis using a copper source and visible light enables the coupling of various N-nucleophiles with a broad spectrum of alkyl bromides at room temperature. princeton.edu Another approach involves the use of iridium catalysts to facilitate the N-alkylation of amines with alcohols. researchgate.net
The table below summarizes different strategies for N-alkylation.
| Method | Alkyl Source | Reagents/Catalyst | Key Features |
| Traditional Sₙ2 | Primary Alkyl Bromides | Potassium Hydroxide (KOH) | A direct and simple method for primary alkylation. smolecule.com |
| Copper Metallaphotoredox | Alkyl Bromides (1°, 2°, 3°) | Ir-photocatalyst, Cu(II) salt, Base | Broad substrate scope, operates at room temperature under visible light. princeton.edu |
| Iridium-Catalyzed Hydrogen Borrowing | Alcohols | Iridium catalyst | Uses readily available alcohols as alkylating agents, produces water as the only byproduct. researchgate.net |
Base-Mediated Alkylation of this compound with Alkyl Halides
The direct N-alkylation of this compound is a fundamental transformation for introducing a wide variety of substituents. This reaction typically proceeds via the deprotonation of the N-H group by a suitable base, generating a nucleophilic nitrogen species that subsequently displaces a halide from an alkyl halide. The choice of base and reaction conditions is critical to achieve high yields and avoid potential side reactions.
Research into the N-alkylation of related tertiary =NH sulfonimidamides has demonstrated the efficacy of using potassium hydroxide (KOH) as the base in dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.govd-nb.info This method has been shown to be effective for the reaction with various primary alkyl bromides, affording the corresponding N-alkylated products in good to excellent yields. nih.gov For instance, the reaction of a tertiary sulfonimidamide with bromoethane (B45996) using this system resulted in a 99% isolated yield of the N-ethylated product. d-nb.info The scope of this method extends to more complex primary alkyl bromides, generally providing moderate to good yields. nih.gov
An alternative approach, particularly for primary alkyl bromides, involves the use of potassium hydride (KH) in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (Bu₄NBr) in a solvent like 1,2-dimethoxyethane. nih.govd-nb.info This method has also proven successful for achieving N-alkylation. nih.gov However, it has been noted that secondary alkyl bromides may not yield the desired N-alkylated products under these specific conditions. d-nb.info In contrast, the KOH/DMSO system has shown some success with secondary alkyl halides, such as 2-bromopropane, although with a reduced yield of 38%. nih.gov
The following table summarizes representative conditions and yields for the base-mediated N-alkylation of a model tertiary sulfonimidamide with various alkyl halides, which can be considered analogous to the reactions of this compound. nih.gov
| Alkyl Halide (R-X) | Base/Solvent | Catalyst | Yield (%) |
| Bromoethane | KOH/DMSO | - | 99 |
| 2-Bromopropane | KOH/DMSO | - | 38 |
| (Bromomethyl)cyclobutane | KOH/DMSO | - | 75 |
| 1-Bromo-3-phenylpropane | KOH/DMSO | - | 85 |
| 1-Bromo-2-methoxyethane | KOH/DMSO | - | 68 |
| N-(2-Bromoethyl)-N,N-diethylamine | KOH/DMSO | - | 13 |
Data derived from the N-alkylation of a model tertiary =NH sulfonimidamide as reported in related literature. nih.gov
Stereochemical Considerations in this compound N-Alkylation
The introduction of stereocenters during the N-alkylation of benzenesulfonoimidamides is of significant interest for the development of chiral ligands and enantiomerically pure therapeutic agents. Achieving stereocontrol in these reactions typically involves the use of a chiral substrate, a chiral auxiliary, or an asymmetric catalyst.
While direct reports on the stereoselective N-alkylation of a chiral this compound are not abundant, principles from related asymmetric syntheses in sulfur chemistry can be applied. For instance, the use of chiral auxiliaries attached to the sulfonimidoyl group could direct the approach of the alkyl halide. The diastereoselective alkylation of chiral imide enolates, a well-established strategy in asymmetric synthesis, provides a conceptual framework. york.ac.ukwilliams.edu In these systems, a chiral auxiliary, often derived from a chiral amino alcohol, directs the alkylation to one face of the enolate. york.ac.ukwilliams.edu A similar strategy could be envisioned for a chiral this compound derivative, where a chiral group on the sulfur atom would influence the stereochemical outcome of the N-alkylation.
Furthermore, asymmetric catalysis offers a powerful tool for achieving enantioselective transformations. Catalytic diastereoselective sulfimidation of sulfides bearing a chiral oxazolinyl moiety has been successfully demonstrated, producing optically active N-tosylsulfimides with high diastereoselectivity. nih.gov This suggests that a chiral catalyst could be employed to differentiate between the enantiotopic faces of a prochiral this compound or in a kinetic resolution of a racemic mixture. Asymmetric phase-transfer catalysis has also been shown to be a viable strategy for the enantioselective alkylation of related N-acyl sulfenamides with alkyl halides, providing a proof-of-concept for achieving asymmetric C-N bond formation under basic conditions. researchgate.net
The development of stereoselective rhodium-catalyzed C-H amination reactions using chiral sulfonimidamide-based nitrene precursors has also highlighted the potential for creating chiral amine derivatives with high diastereoselectivity. nih.govnih.gov These advanced methods underscore the feasibility of developing highly stereocontrolled N-alkylation and related C-N bond-forming reactions for the synthesis of chiral this compound analogues.
Emerging Synthetic Techniques for this compound Scaffolds
Recent advances in synthetic methodology have introduced innovative techniques for the construction of the core sulfonimidamide scaffold, moving beyond traditional approaches. These emerging methods often offer improved efficiency, milder reaction conditions, and broader substrate scope.
One of the most significant advancements is the use of transition metal-catalyzed reactions. Rhodium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of sulfonimidamides. nih.govnih.govthieme-connect.comcolab.ws This methodology involves the generation of a chiral rhodium-nitrene intermediate from a sulfonimidamide precursor and an oxidant, which then undergoes insertion into a C-H bond of a substrate. nih.govthieme-connect.comcolab.ws This approach allows for the direct formation of C-N bonds under catalytic conditions and has been successfully applied to benzylic and allylic substrates. thieme-connect.comcolab.ws
Copper-catalyzed methods have also been developed for the synthesis of NH-sulfonimidamides. A ligand-free copper-catalyzed coupling of primary sulfinamides with secondary amines, using air as the terminal oxidant, provides a straightforward route to sulfonimidamides at room temperature with good functional group tolerance. organic-chemistry.org
Mechanochemical synthesis represents another novel and sustainable approach. A one-pot, two-step mechanochemical synthesis of sulfonimidamides has been developed that proceeds without the need for a solvent or an inert atmosphere. organic-chemistry.org In this method, sulfinamides are first converted to sulfonimidoyl chlorides via oxidative chlorination with N-chlorosuccinimide (NCS) in a mixer mill, followed by substitution with amines to afford the final products. organic-chemistry.org
Furthermore, the development of novel reagents is expanding the toolkit for sulfonimidamide synthesis. The use of a sulfinylhydroxylamine reagent to generate highly electrophilic sulfinyl nitrenes allows for the rapid synthesis of sulfonimidamides through the addition of nitrogen nucleophiles. organic-chemistry.org These emerging techniques are poised to accelerate the discovery and development of new this compound-based compounds with diverse applications.
Chemical Reactivity and Transformation Mechanisms of Benzenesulfonoimidamide
Nucleophilic Substitution Reactions Involving the Sulfonimidoyl Moiety
The sulfonimidoyl moiety is susceptible to nucleophilic attack, a characteristic that has been widely exploited for the synthesis of a diverse range of sulfonimidamide derivatives. The most common synthetic route to sulfonimidamides involves the nucleophilic substitution of a sulfonimidoyl chloride with an amine. bhu.ac.innih.gov
Reactivity with Amine Nucleophiles
The reaction of sulfonimidoyl chlorides with amines is a fundamental method for the formation of sulfonimidamides. bhu.ac.innih.govscispace.com This transformation can be catalyzed by various reagents and is tolerant of a wide range of functional groups on both the amine and the sulfonimidoyl precursor. scispace.comchemrxiv.org
Research has demonstrated the successful synthesis of various p-tolylsulfonimidamides through the reaction of the corresponding N-protected p-tolylsulfinamides with a number of amines in the presence of N-chlorosuccinimide, with yields ranging from 50–97%. nih.gov This method provides a convenient alternative to previously reported procedures that utilized potentially explosive reagents like tert-butyl hypochlorite (B82951). nih.gov
A one-pot, three-component synthesis has been developed, which involves the reaction of a sulfinylamine reagent with an organometallic reagent, followed by chlorination and subsequent reaction with an amine to afford the desired sulfonimidamide. scispace.com This approach has been shown to be effective with a variety of primary and secondary amines, as well as anilines. scispace.comacs.org
The following table summarizes the yields of selected N-substituted sulfonimidamides prepared via nucleophilic substitution reactions.
| Amine Nucleophile | Product | Yield (%) | Reference |
| Morpholine | N-(Morpholinosulfonyl)benzenamine | 70 | scispace.com |
| Piperidine | N-(Piperidin-1-ylsulfonyl)benzenamine | 85 | scispace.com |
| (R)-α-methylbenzylamine | Diastereomeric sulfonimidamides | 1:1 mixture | scispace.com |
| Amoxapine | Amoxapine-derived sulfonimidamide | Good | scispace.com |
| p-Toluenesulfonamide sodium salt | N-(p-Tolylsulfonyl)benzenesulfonoimidamide | 94 | beilstein-journals.org |
Exploration of Other Nucleophilic Pathways
Beyond amine nucleophiles, the sulfonimidoyl group can react with other nucleophiles. For instance, the reaction of sulfonimidoyl chlorides with alcohols in the presence of a base can yield sulfonimidate esters. rsc.org Additionally, the reaction of sulfonimidoyl azides with water or amines can produce N-acyl sulfonimidamides and N-sulfonimidoyl amidines, respectively. bhu.ac.in The use of sulfinyl nitrenes, generated from novel sulfinylhydroxylamine reagents, has also been shown to react with carbon and nitrogen nucleophiles to provide sulfoximines and sulfonimidamides. acs.org
Oxidative Transformations of this compound
The sulfur atom in the sulfonimidamide functionality can be oxidized to a higher oxidation state, offering another avenue for the functionalization of these compounds.
Impact of Oxidizing Agents on Sulfonimidamide Functionality
Various oxidizing agents have been employed for the oxidation of sulfonimidamides and related sulfur compounds. meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidant used for the oxidation of sulfides to sulfoxides and sulfones. rsc.orgderpharmachemica.com The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. derpharmachemica.com For example, the oxidation of 5-(arylselanyl)-1H-1,2,3-triazoles with 1.1 equivalents of m-CPBA in dichloromethane (B109758) at low temperatures selectively yields the corresponding selenoxides. researchgate.net
Other oxidizing systems, such as sodium hypochlorite pentahydrate (NaOCl·5H₂O), have also been utilized for the oxidation of related sulfur compounds. rsc.org The choice of solvent can also play a crucial role in the outcome of the oxidation reaction. rsc.org
Selective Oxidation Strategies
Selective oxidation of one sulfur-containing functional group in the presence of another can be challenging. However, by carefully choosing the oxidizing agent and reaction conditions, a degree of selectivity can be achieved. For instance, in molecules containing both a sulfide (B99878) and a sulfonimidamide group, it is often the sulfide that is more readily oxidized. The development of selective oxidation methods is an active area of research, aiming to provide access to complex molecules with multiple sulfur oxidation states. rsc.org
The following table provides examples of oxidizing agents used for the oxidation of sulfur-containing compounds.
| Substrate Type | Oxidizing Agent | Product Type | Reference |
| Phenyl methyl sulfides | NaOCl·5H₂O in water | Sulfoximines | rsc.org |
| Bulky aryl-, alkyl-, and diaryl-sulfides | NaOCl·5H₂O in water/MeCN | Sulfoximines | rsc.org |
| Benzyl (B1604629), heavily-substituted aryl systems | m-CPBA in DCM | Sulfoximines | rsc.org |
| Arylbutylsulfide | m-CPBA (2.0 equiv) in THF | Arylsulfone | derpharmachemica.com |
| Arylbutylsulfide | m-CPBA (1.2 equiv) in THF | Arylsulfoxide | derpharmachemica.com |
N-Alkylation Reactions of this compound
The nitrogen atom of the sulfonimidamide group can be alkylated, providing another point for structural modification. nih.govsmolecule.com Direct N-alkylation of =NH sulfonimidamides can be challenging due to the reduced nucleophilicity of the nitrogen atom. nih.gov However, various methods have been developed to achieve this transformation.
One common approach involves the use of a base, such as potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), followed by the addition of an alkylating agent (e.g., an alkyl halide). nih.gov Phase transfer catalysis has also been employed to facilitate the N-alkylation of sulfonimidamides, with catalysts like tetrabutylammonium (B224687) bromide significantly improving yields. researchgate.net For example, the reaction of a sulfoximine (B86345) with 1-bromobutane (B133212) in the presence of a phase transfer catalyst resulted in a 77% yield of the butylated product, compared to a 7% yield without the catalyst. researchgate.net Lewis acids, such as FeCl₃ and ZnCl₂, have also been used to catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua
The table below presents data on the N-alkylation of a model sulfonimidamide with various alkyl bromides.
| Alkyl Bromide | Product | Yield (%) | Reference |
| 2-Bromopyridine | N-(2-Pyridyl)sulfonimidamide | 71 | nih.gov |
| 3-Bromopyridine | N-(3-Pyridyl)sulfonimidamide | 77 | nih.gov |
| 4-Bromopyridine | N-(4-Pyridyl)sulfonimidamide | 72 | nih.gov |
| 2-Bromopyrimidine | N-(2-Pyrimidinyl)sulfonimidamide | 77 | nih.gov |
| 2-Bromo-1,3-thiazole | N-(2-Thiazolyl)sulfonimidamide | 45 | nih.gov |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental process in organic chemistry for functionalizing aromatic systems. wikipedia.orgfiveable.me In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility.
The sulfonoimidamide group is expected to be a deactivating group, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself. hrpatelpharmacy.co.inlibretexts.org This deactivating nature is due to the electron-withdrawing inductive effect of the sulfonyl group. Deactivating groups generally direct incoming electrophiles to the meta position. hrpatelpharmacy.co.in This is because the resonance structures of the arenium ion intermediate for ortho and para attack place the positive charge adjacent to the electron-withdrawing substituent, which is destabilizing. In contrast, the meta attack avoids this unfavorable arrangement.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, these reactions would require forcing conditions due to the deactivating nature of the substituent. The specific conditions and the resulting regioselectivity would need to be determined experimentally, but the principles of SEAr provide a predictive framework. ma.edu
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | meta-Nitrothis compound |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | meta-Bromothis compound or meta-Chlorothis compound |
| Sulfonation | Fuming H₂SO₄ | meta-Benzenesulfonoimidamide sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | meta-Acylthis compound |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | meta-Alkylthis compound (Potential for rearrangements) |
Transition Metal-Catalyzed Reactions Involving this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling transformations that are difficult to achieve through traditional methods.
In the realm of palladium-catalyzed C-H functionalization, the concept of a directing group is paramount for achieving high regioselectivity. nih.govrsc.org A directing group is a functional group within the substrate that coordinates to the palladium catalyst, bringing the metal center in close proximity to a specific C-H bond, thereby facilitating its activation. nih.govresearchgate.net this compound has been shown to act as an effective directing group in palladium-catalyzed reactions. smolecule.com
Specifically, the amide functionality within the this compound structure can chelate to the palladium center, directing the functionalization to the ortho position of the benzene ring. nih.gov This has been demonstrated in reactions such as regioselective oxidative C-H acyloxylation. smolecule.com The ability of the sulfonoimidamide group to direct C-H activation opens up avenues for the late-stage functionalization of complex molecules containing this moiety, allowing for the introduction of new functional groups with high precision.
The efficiency of a directing group can be influenced by its electronic properties. nih.govresearchgate.net Studies have shown that electron-withdrawing directing groups can accelerate palladium-catalyzed C-H functionalization reactions. nih.govresearchgate.net This suggests that the electron-withdrawing nature of the sulfonoimidamide group may contribute to its effectiveness as a directing group.
The success of transition metal-catalyzed reactions often hinges on the design of the ligand coordinated to the metal center. nih.govsfu.ca Ligands play a crucial role in modulating the reactivity, selectivity, and stability of the catalyst. nih.govhokudai.ac.jp For transformations involving this compound, the development of specialized ligands and catalysts is an active area of research.
The design of ligands is often guided by the specific requirements of the reaction. sfu.cahokudai.ac.jp For instance, in palladium-catalyzed cross-coupling reactions, phosphine-based ligands are commonly employed. organic-chemistry.orgsigmaaldrich.com The steric and electronic properties of these ligands can be fine-tuned to optimize the catalytic activity for a particular substrate, such as a derivative of this compound. nsf.gov Computational methods are increasingly being used to accelerate the design and screening of new ligands. hokudai.ac.jp
Catalyst development also involves optimizing the reaction conditions, including the choice of the metal precursor, solvent, and additives. a-star.edu.sgmicromeritics.combasf.com For example, the development of catalysts for the N-alkylation of amides has focused on achieving high yields and selectivities under mild conditions. researchgate.netnih.gov The advancement of catalyst systems for reactions involving this compound will continue to expand its synthetic utility and enable the efficient production of complex and valuable molecules. rsc.org
Derivatization Chemistry and Analog Synthesis of Benzenesulfonoimidamide
Synthesis of Diverse N-Substituted Benzenesulfonoimidamide Derivatives
The nitrogen atoms of the imidamide and amide moieties in this compound are primary sites for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Synthetic strategies analogous to those used for other sulfonamides and amides can be effectively employed.
One common approach involves the reaction of a primary or secondary amine with a benzenesulfonyl chloride precursor where the sulfonimidoyl chloride is already formed. The specific reaction conditions, such as the choice of solvent and base, are crucial for achieving high yields and purity. For instance, the use of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature is a standard procedure.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of N-substituted derivatives, often leading to higher yields in shorter reaction times. rsc.org This method has been successfully applied to the synthesis of N-substituted benzimidazole (B57391) derivatives and can be extrapolated to this compound analogs. rsc.org
The following table illustrates a representative set of N-substituted this compound derivatives that could be synthesized using these methods, based on analogous reactions with related compounds.
| Derivative | Substituent (R) | Synthetic Method | Potential Application Area |
| N-Methylthis compound | -CH₃ | Reaction with methylamine | Chemical Probe |
| N-Phenylthis compound | -C₆H₅ | Reaction with aniline | Material Science |
| N-Benzylthis compound | -CH₂C₆H₅ | Reaction with benzylamine | Medicinal Chemistry |
| N-(4-Chlorophenyl)this compound | -C₆H₄Cl | Reaction with 4-chloroaniline | Agrochemical Research |
This table presents hypothetical derivatives based on common synthetic transformations.
Functionalization of the Benzene (B151609) Ring in this compound Analogues
Modification of the benzene ring provides another avenue for creating diverse this compound analogs. Electrophilic aromatic substitution reactions are the most common methods for introducing functional groups onto the aromatic core. The directing effects of the sulfonoimidamide group, which is expected to be meta-directing and deactivating due to its electron-withdrawing nature, must be considered.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the sulfonoimidamide group may require harsh reaction conditions.
A recent study on the functionalization of benzene-1,3,5-tricarboxamides demonstrated a method to circumvent statistical reactions by starting from a pre-functionalized core, which could be a valuable strategy for this compound analogs. rsc.org
The table below showcases examples of benzene ring-functionalized this compound analogs.
| Derivative | Substituent on Benzene Ring | Position | Synthetic Method |
| 3-Nitrothis compound | -NO₂ | meta | Nitration |
| 3-Aminothis compound | -NH₂ | meta | Reduction of nitro derivative |
| 4-Bromothis compound | -Br | para (if starting from brominated precursor) | Halogenation |
| 4-Methylthis compound | -CH₃ | para (if starting from methylated precursor) | Friedel-Crafts Alkylation |
This table presents hypothetical derivatives based on standard aromatic functionalization reactions.
Introduction of Chirality into this compound Derivatives
The incorporation of chirality into drug candidates and functional materials is of significant importance. In the context of this compound, chirality can be introduced in several ways:
Using Chiral Amines: The reaction of the this compound scaffold with a chiral amine is a straightforward method to introduce a stereocenter. This approach has been used in the synthesis of chiral N-acyloxazolidinones. rsc.org
Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral sulfinyl compounds can be an inspiration for creating chiral this compound derivatives. nih.gov This could involve the asymmetric oxidation of a precursor or the use of a chiral catalyst in the formation of the S-N bond.
Resolution of Racemates: A racemic mixture of a chiral this compound derivative can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The synthesis of chiral N6-benzyladenine derivatives, where chirality was introduced via a methyl group on the benzyl (B1604629) moiety, serves as a good model for creating chiral this compound analogs with specific receptor interactions. nih.gov
| Chiral Derivative | Source of Chirality | Potential Synthetic Approach |
| (R/S)-N-(1-Phenylethyl)this compound | Chiral amine side chain | Reaction with (R)- or (S)-1-phenylethylamine |
| Chiral-at-Sulfur this compound | Stereogenic sulfur center | Asymmetric synthesis or diastereomeric resolution |
This table illustrates potential strategies for synthesizing chiral derivatives.
Structure-Reactivity Relationship Studies of this compound Analogues
Understanding the relationship between the structure of this compound analogs and their chemical reactivity is fundamental for designing molecules with desired properties. Key aspects of these studies include:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzene ring and the nitrogen atoms significantly influences the reactivity of the molecule. For example, electron-withdrawing groups on the benzene ring would be expected to increase the acidity of the N-H protons.
Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate reactions at nearby functional groups. numberanalytics.com
Quantitative Structure-Activity Relationships (QSAR): By systematically varying substituents and measuring a particular activity (e.g., reaction rate, binding affinity), mathematical models can be developed to predict the activity of new analogs. nih.gov Such studies have been conducted on benzenesulfonamide (B165840) analogs to understand their anti-glioblastoma activity. nih.govtuni.finih.gov
In-depth studies, potentially using computational methods like Density Functional Theory (DFT), can provide insights into the reaction mechanisms and the factors governing reactivity and regioselectivity in the derivatization of this compound. nih.gov The principles of the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters, can also be applied to quantify the electronic effects of substituents on the benzene ring. libretexts.org
Spectroscopic and Advanced Analytical Characterization of Benzenesulfonoimidamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
In ¹H NMR spectroscopy of a potential benzenesulfonoimidamide, signals would be expected for the protons of the phenyl ring and the protons attached to the nitrogen atoms (NH and NH₂).
Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the chemical shift range of δ 7.0-8.0 ppm. Due to the electron-withdrawing nature of the sulfonimidoyl group [-S(=O)(=NH)NH₂], the ortho, meta, and para protons would be distinct. The ortho protons (adjacent to the sulfur) are expected to be the most deshielded and appear furthest downfield, likely as a multiplet or a doublet of doublets. The meta and para protons would appear at slightly higher fields (more shielded). For example, in a related compound, 4-[S-Phenyl-N′-(1-cyclohexenyl)sulfonimidoyl]morpholine, the phenyl protons appear as multiplets in the range of δ 7.57-7.83 ppm. researchgate.net
Amine/Imine Protons (NH/NH₂): The protons on the nitrogen atoms (N-H) are expected to be broad signals and their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They can appear over a wide range from δ 3-9 ppm. In the ¹H NMR spectrum of N'-[cyano(phenyl)methyl]-4-methyl-benzenesulfonamide, a related sulfonamide, the N-H proton appears as a singlet at δ 9.09 ppm in DMSO-d₆. libretexts.org For the NH group of a vinyl sulfonimidamide, a signal at 5.76 ppm has been reported. hmdb.ca
Table 1: Illustrative ¹H NMR Data for a Substituted Sulfonimidamide Derivative Interactive data table based on findings for 4-[S-p-Tolyl-N′-(1-phenylvinyl)sulfonimidoyl]morpholine in CD₃CN. researchgate.net
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.80–7.76 | m | 4H | Aromatic protons (tolyl and phenyl) |
| 7.42 | d | 2H | Aromatic protons (tolyl) |
| 7.37–7.30 | m | 3H | Aromatic protons (phenyl) |
| 5.09 | s | 1H | Vinyl proton |
| 4.91 | s | 1H | Vinyl proton |
| 3.61 | t | 4H | Morpholine protons (-O-CH₂) |
| 2.97–2.93 | m | 4H | Morpholine protons (-N-CH₂) |
A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for the carbon atoms of the phenyl ring.
Aromatic Carbons: The aromatic carbons typically resonate in the δ 120-145 ppm region. The carbon atom directly attached to the sulfur atom (ipso-carbon) is a quaternary carbon and often shows a weaker signal. Its chemical shift would be influenced by the sulfur atom and is expected around δ 135-145 ppm. The ortho, meta, and para carbons would appear at distinct chemical shifts. For instance, in 4-[S-Phenyl-N′-(1-cyclohexenyl)sulfonimidoyl]morpholine, the aromatic carbons are observed at δ 128.8, 129.9, 133.4, and 139.3 ppm. researchgate.net
Table 2: Illustrative ¹³C NMR Data for a Substituted Sulfonimidamide Derivative Interactive data table based on findings for 4-[S-Phenyl-N′-(phenylvinyl)sulfonimidoyl]morpholine in CD₃CN. researchgate.net
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 139.0 | Aromatic C (ipso) |
| 135.1 | Aromatic C |
| 134.1 | Aromatic C |
| 130.2 | Aromatic CH |
| 129.5 | Aromatic CH |
| 129.3 | Aromatic CH |
| 128.9 | Aromatic CH |
| 126.6 | Aromatic CH |
| 125.9 | Vinyl C |
| 119.4 | Vinyl CH |
| 66.8 | Morpholine C (-O-CH₂) |
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent protons on the phenyl ring, helping to assign the ortho, meta, and para positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is particularly useful for identifying quaternary carbons (which have no attached protons). For instance, the NH protons could show a correlation to the ipso-carbon of the phenyl ring, confirming the connectivity of the functional group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the molecule's conformation and the spatial arrangement of the NH/NH₂ groups relative to the phenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). utdallas.edu
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, S=N, and aromatic C-H and C=C bonds.
N-H Stretching: The N-H stretching vibrations of the amine (NH₂) and imine (NH) groups are expected to appear as medium to strong bands in the region of 3200-3500 cm⁻¹. A primary amine (-NH₂) typically shows two bands in this region (symmetric and asymmetric stretching), while a secondary imine (-NH) shows a single band. utdallas.edu
S=O Stretching: The strong asymmetric and symmetric stretching vibrations of the sulfoxide (B87167) (S=O) group are highly characteristic. These are typically found in the range of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). For comparison, sulfonamides show strong SO₂ stretching bands in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹.
S=N Stretching: The stretching vibration of the sulfur-nitrogen double bond (S=N) is also expected. The position of this band can be variable but is often found in the 1100-1250 cm⁻¹ region.
Aromatic Vibrations: The spectrum will also feature bands corresponding to the benzene ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Expected Key Vibrational Frequencies for this compound Interactive data table based on general functional group regions and data from related sulfonimidamides. researchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 | N-H Stretch | -NH₂, =NH |
| ~3100 - 3000 | C-H Stretch | Aromatic |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| 1300 - 1350 | Asymmetric S=O Stretch | Sulfoxide |
| 1100 - 1250 | S=N Stretch | Sulfonimidoyl |
Modern IR spectroscopy is performed using Fourier-Transform Infrared (FTIR) spectrometers, which offer significant advantages over older dispersive instruments, including higher speed, sensitivity (signal-to-noise ratio), and resolution. The application of FTIR allows for the reliable detection of even weak absorption bands, providing a comprehensive "molecular fingerprint." For instance, in the characterization of a vinyl sulfonimidamide derivative, FTIR-ATR (Attenuated Total Reflectance) was used to identify key bands at 2918 cm⁻¹ (C-H stretch), 1619 cm⁻¹ (C=C stretch), and 1443, 1253, and 1109 cm⁻¹ which are characteristic of the sulfonimidoyl moiety. researchgate.net This high-quality data is essential for confirming the presence of the key functional groups and verifying the successful synthesis of the target compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through fragmentation analysis. Different ionization methods and mass analyzers provide complementary information.
Electrospray ionization is a soft ionization technique that is well-suited for polar and labile molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. nih.govacdlabs.com In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. For instance, a derivative of this compound has been analyzed by Liquid Chromatography-Mass Spectrometry (LCMS) using ESI, where the protonated molecular ion [M+H]⁺ was observed at an m/z of 354.1. nih.gov
Tandem mass spectrometry (MS/MS) of protonated sulfonamides typically reveals characteristic fragmentation pathways. nih.govnih.gov Common product ions for the broader class of sulfonamides result from the cleavage of the sulfonamide bond. researchgate.net Key fragmentation patterns observed for protonated sulfonamides include:
Loss of the SO₂-NH-R group, which can lead to the formation of an ion at m/z 92. researchgate.net
A rearrangement involving the loss of SO-NH-R, resulting in an ion at m/z 108. researchgate.net
Heterolytic cleavage of the sulfonamide bond, which typically produces a prominent product ion at m/z 156. researchgate.net
In negative ion mode, deprotonated N-acyl aromatic sulfonamides have been shown to produce a phenoxide ion (C₆H₅O⁻) at m/z 93 as a major product ion upon collisional activation. nist.gov Another common fragmentation pathway for deprotonated benzenesulfonamides is the loss of a neutral SO₂ molecule, leading to an anilide anion (C₆H₅NH⁻) at m/z 92. nist.gov
Table 1: Common Fragment Ions in ESI-MS/MS of Sulfonamides
| Precursor Ion Type | Common Fragment (m/z) | Proposed Origin |
| [M+H]⁺ | 92 | Loss of SO₂-NH-R fragment researchgate.net |
| [M+H]⁺ | 108 | Loss of SO-NH-R with rearrangement researchgate.net |
| [M+H]⁺ | 156 | Heterolytic cleavage of the sulfonamide bond researchgate.netacgpubs.org |
| [M-H]⁻ (N-acyl) | 93 | Phenoxide ion (C₆H₅O⁻) nist.gov |
| [M-H]⁻ | 92 | Anilide anion (C₆H₅NH⁻) via SO₂ loss nist.gov |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. dovepress.comresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net Techniques like Ultra-High-Resolution Quadrupole Time-of-Flight (UHR-QTOF) MS are used for this purpose, often in conjunction with MS/MS methods to provide both accurate mass and fragmentation data. dovepress.comresearchgate.net For benzenesulfonamide (B165840) derivatives, HRMS has been utilized to confirm the elemental composition of synthesized compounds, lending high confidence to their structural assignments. dovepress.commdpi.com For example, the HRMS (ESI, m/z) for a benzenesulfonamide derivative with the formula C₁₆H₁₅N₄O₃S was calculated as [M+H]⁺ 343.0859 and found to be 343.0900, confirming its composition. dovepress.com
Raman Spectroscopy for Chemical Structure and Polymorph Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the chemical structure and identifying polymorphic forms of solid materials like this compound. scispace.com It provides a unique vibrational "fingerprint" based on the inelastic scattering of monochromatic light. scispace.com
For benzenesulfonamide derivatives, characteristic Raman bands can be assigned to specific functional groups. Studies on related compounds provide insight into the expected spectral regions for key vibrations in this compound:
N-H Stretching: Asymmetric and symmetric N-H stretching vibrations are typically observed in the region of 3300–3500 cm⁻¹. researchgate.net For solid samples, these bands can be influenced by intermolecular hydrogen bonding. researchgate.net
SO₂ Stretching: The asymmetric and symmetric stretching modes of the sulfonyl (SO₂) group are expected in the frequency range of 1130–1360 cm⁻¹. scispace.com
S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is generally found in the range of 800-960 cm⁻¹. researchgate.netresearchgate.net
Raman spectroscopy is particularly valuable for the analysis of polymorphism, as different crystalline forms of the same compound will exhibit distinct Raman spectra due to differences in their crystal lattice and molecular conformations. researchgate.net This allows for the identification and quantification of different polymorphs in a sample, which is critical in pharmaceutical applications.
Table 2: Expected Raman Vibrational Modes for this compound Based on Related Compounds
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
| N-H Stretching (asymmetric) | 3444-3473 | researchgate.net |
| N-H Stretching (symmetric) | 3345-3371 | researchgate.net |
| SO₂ Stretching | 1130-1360 | nih.govscispace.com |
| S-N Stretching | 806-961 | researchgate.netresearchgate.net |
| Phenyl C-H Stretching | >3000 | scispace.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores. mdpi.com The benzene ring and the sulfonoimidamide group in this compound are expected to give rise to characteristic absorptions in the UV region.
Studies on benzenesulfonamide derivatives have shown absorption in the UV and visible regions of the electromagnetic spectrum. For example, a study on 4-(2-substitutedhydrazinyl)benzenesulfonamide derivatives reported absorption bands in the blue-green region. dergipark.org.trresearchgate.net The specific wavelengths of maximum absorbance (λ_max) and the molar absorptivity (ε) are dependent on the solvent and the specific substituents on the molecule. dergipark.org.trresearchgate.net For N-phenylbenzenesulfonamide, UV-Vis spectral analysis was conducted in the 200-800 nm range. nih.gov
UV-Vis spectroscopy can also be used to study the interaction of this compound with other species, such as metal ions. For instance, UV-Vis titration experiments with a tetrafluorobenzenesulfonamide derivative showed changes in the absorption spectrum upon the addition of Mg²⁺ ions, indicating a coordinative interaction. mdpi.com
Table 3: UV-Vis Absorption Data for Related Benzenesulfonamide Derivatives
| Compound Derivative | Solvent | Absorption Region/λ_max | Reference |
| 4-(2-substitutedhydrazinyl)benzenesulfonamides | DMSO:H₂O (1:1) | Blue-green region | dergipark.org.trresearchgate.net |
| N-phenylbenzenesulfonamide | Not specified | 200-800 nm | nih.gov |
| Tetrafluoro-benzenesulfonamide derivative | Methanol | Changes upon Mg²⁺ addition | mdpi.com |
Advanced hyphenated analytical techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for the analysis of this compound in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like sulfonamides. acgpubs.org LC-MS methods, often employing ESI-MS, allow for the separation, detection, and quantification of sulfonamides in various matrices. nih.govacgpubs.org Tandem MS (LC-MS/MS) provides enhanced selectivity and sensitivity, making it the method of choice for residue analysis. acgpubs.org The fragmentation patterns observed in ESI-MS/MS, as discussed in section 5.3.1, are used for confirmation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of sulfonamides, but it typically requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govnih.gov Common derivatization agents include diazomethane (B1218177) followed by pentafluoropropionic anhydride. nih.gov While requiring extra sample preparation, GC-MS can provide high-resolution separation and characteristic electron impact (EI) mass spectra. For some sulfonamides, GC with negative-ion chemical ionization (NICI) MS has been shown to be an effective analytical approach. nih.gov
Computational and Theoretical Studies of Benzenesulfonoimidamide
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. multidisciplinaryjournals.com DFT studies on benzenesulfonamide (B165840) derivatives provide valuable information about their stability and electronic characteristics through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity. For instance, in a study of a specific benzene (B151609) sulfonamide derivative, the HOMO energy was calculated to be -5.58 eV and the LUMO energy was -1.96 eV, resulting in an energy gap of 3.622 eV. mkjc.in
Table 1: Calculated Electronic Properties of a Representative Benzenesulfonamide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -5.58 |
| LUMO Energy | -1.96 |
| Energy Gap (ΔE) | 3.62 |
Data sourced from a DFT study on a benzene sulfonamide derivative. mkjc.in
These calculations help in understanding the regions of a molecule that are most likely to be involved in chemical reactions. The distribution of HOMO and LUMO across the molecule can pinpoint potential sites for electrophilic and nucleophilic attack.
DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. dtic.mil By comparing the calculated spectrum with the experimental one, researchers can confirm the structure of a compound and the presence of specific functional groups. For benzenesulfonamide derivatives, key vibrational modes include the stretching of N-H, S=O (asymmetric and symmetric), and C-S bonds. For example, in a study on (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, the SO2 stretching modes were theoretically assigned in the frequency range of 1261-1035 cm⁻¹. researchgate.net Another study on {(4-nitrophenyl)sulfonyl}tryptophan reported the experimental N-H stretching vibration at 3291 cm⁻¹ and a computed value of 3496 cm⁻¹ from the sulfonamide moiety. mdpi.com
Table 2: Selected Calculated vs. Experimental IR Frequencies (cm⁻¹) for a Benzenesulfonamide Derivative
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H | Stretching | 3496 | 3291 |
| C=O | Stretching | 1810 | 1940 |
| SO₂ | Asymmetric Stretching | ~1261 | ~1277 |
| SO₂ | Symmetric Stretching | ~1035 | ~1038 |
Data compiled from studies on various benzenesulfonamide derivatives. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of quantum chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. mdpi.com These theoretical values, when compared to experimental data, can confirm structural assignments. For complex molecules, computational prediction can be indispensable in resolving ambiguities in spectral interpretation. nih.gov Studies have shown that DFT calculations can reproduce experimental chemical shifts with good accuracy, although the choice of functional and basis set can influence the results. ruc.dkmdpi.com For example, the sulfonamide N-H proton signal in {(4-nitrophenyl)sulfonyl}tryptophan was observed experimentally at 8.07–8.09 ppm, confirming the formation of the target compound. dntb.gov.ua
Table 3: Predicted ¹H NMR Chemical Shifts for a Representative Sulfonamide Moiety
| Proton | Environment | Predicted Chemical Shift (ppm) |
| N-H | Sulfonamide | 8.0 - 8.5 |
| C-H | Aromatic (ortho to SO₂) | 7.8 - 8.0 |
| C-H | Aromatic (meta/para to SO₂) | 7.4 - 7.6 |
Values are representative and based on typical ranges observed in related structures.
Molecular Modeling and Conformational Analysis of Benzenesulfonoimidamide
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis is a key aspect of this, focusing on the different spatial arrangements (conformers) a molecule can adopt through the rotation of single bonds.
This process, often performed using methods like DFT, generates a potential energy scan that reveals the energy minima (stable conformers) and the energy barriers between them. A study on benzothiazole derivatives, for example, performed a conformational analysis by varying the dihedral angle between two rings in 30° steps to identify the most energetically favorable structures. mdpi.com A similar approach for this compound would involve rotating the bonds around the S-N and C-S linkages to map its conformational landscape.
Table 4: Hypothetical Conformational Analysis Results for a Dihedral Angle Scan
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed (High Energy) |
| 300 | 0.5 | Gauche |
This table is a representative example of results from a potential energy surface scan.
Computational Elucidation of Reaction Mechanisms for this compound Transformations
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway. This provides fundamental insights into reaction feasibility, rates, and selectivity.
For transformations involving this compound, such as its synthesis or subsequent reactions, computational studies can:
Identify Transition States (TS): These are the highest energy points along a reaction coordinate and are critical for determining the reaction's activation energy.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the rate of a reaction. Lower activation energies correspond to faster reactions.
Evaluate Reaction Thermodynamics: By comparing the energies of reactants and products, one can determine if a reaction is exothermic (releases energy) or endothermic (requires energy).
For example, the synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. A proposed mechanism for the direct synthesis of sulfonamides from thiols and amines involves the oxidative formation of S-N bonds. rsc.org A computational study of such a reaction would involve calculating the energies of proposed intermediates and transition states to validate the most likely pathway.
Quantitative Structure-Reactivity Relationship (QSAR) Studies (Focus on chemical reactivity, not biological activity)
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov Unlike QSAR for biological activity, reactivity-focused QSAR models use descriptors derived from the molecular structure to predict physicochemical properties like rate constants, equilibrium constants, or dissociation constants (pKa).
For benzenesulfonamide derivatives, a QSAR study could be developed to predict their acidity (pKa), which is a key measure of chemical reactivity. The pKa value is influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.
A QSAR model for predicting pKa would involve:
Calculating Molecular Descriptors: These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and quantum chemical parameters (e.g., HOMO/LUMO energies).
Developing a Mathematical Model: Using statistical methods like Multiple Linear Regression (MLR), a relationship is built between the descriptors and the experimental pKa values.
Validating the Model: The predictive power of the model is tested to ensure its reliability.
One study successfully modeled the pKa of benzenesulfonamide derivatives using physicochemical parameters like surface tension and refractive index, demonstrating the utility of QSAR in predicting chemical reactivity. researchgate.net
Table 5: Example of Descriptors Used in a QSAR Model for Predicting Benzenesulfonamide pKa
| Compound Substituent | Experimental pKa | Calculated Descriptor 1 (e.g., Surface Tension) | Calculated Descriptor 2 (e.g., Refractive Index) |
| 4-NH₂ | 10.46 | 55.1 | 1.62 |
| H | 10.00 | 52.3 | 1.58 |
| 4-Cl | 9.32 | 53.8 | 1.60 |
| 4-NO₂ | 8.40 | 56.2 | 1.63 |
Data adapted from a QSAR study on benzenesulfonamide dissociation constants. researchgate.net
Such models are valuable for predicting the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.
Strategic Applications of Benzenesulfonoimidamide in Organic Synthesis
Benzenesulfonoimidamide as a Versatile Building Block for Complex Molecules
The concept of using "building blocks"—well-defined molecular fragments that can be systematically assembled—is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. beilstein-journals.org This strategy is fundamental to fields like medicinal and agricultural chemistry, where the synthesis and evaluation of structural analogues are crucial for discovering new bioactive compounds. scispace.comnih.gov this compound is increasingly recognized as such a versatile building block. scispace.com
The sulfonimidamide functional group is considered a novel and promising moiety for the design of biologically active compounds, serving as a key structural isostere for the ubiquitous sulfonamide group. scispace.com Its unique three-dimensional structure and electronic properties allow it to be incorporated into larger molecules to modulate properties such as binding affinity and hydrophilicity. The ability to pre-form the this compound core and then elaborate upon it allows chemists to rapidly generate libraries of complex molecules for screening purposes. imperial.ac.ukenamine.net This approach, where a central scaffold is systematically modified, is a powerful strategy for lead discovery in drug development. imperial.ac.uk
The utility of this compound as a building block is rooted in its chemical stability and the presence of multiple reaction sites (the N-H protons and the aromatic ring), which can be selectively functionalized to build out molecular complexity. This mirrors other successful building block strategies in heterocyclic and natural product synthesis, where pre-formed, functionalized cores enable the streamlined synthesis of diverse molecular families. wikipedia.org
Utilization of this compound as a Chemical Reagent
Beyond its role as a structural core, this compound can function as a key chemical reagent, most notably as a potential precursor for nitrene transfer reactions. Nitrenes, the nitrogen analogues of carbenes, are highly reactive intermediates that can undergo a variety of synthetically useful transformations, including C-H bond amination. rsc.org The direct functionalization of C-H bonds is a primary goal in synthetic chemistry as it allows for the conversion of simple, abundant hydrocarbons into more valuable, functionalized molecules. nih.gov
Metal-catalyzed nitrene transfer represents a powerful method for achieving C-H amination under controlled conditions. rsc.org In this process, a metal catalyst, often based on rhodium or copper, reacts with a nitrene precursor to generate a metal-nitrenoid intermediate. sigmaaldrich.comchemrxiv.orgnih.gov This intermediate then selectively delivers the nitrogen atom to a C-H bond in a substrate.
Sulfonyl-containing compounds, such as sulfonyl azides and N-acylsulfonamides, are well-established precursors for generating the nitrenes required for these transformations. sigmaaldrich.com this compound fits within this class of reagents, offering the potential to act as a source for the "PhSO(NH)N" fragment. The general mechanism for such a reaction involves the in-situ generation of a nitrene or its equivalent, which is then captured by a metal catalyst before inserting into a target C-H bond, thereby forming a new C-N bond and a sulfonamide-type product. rsc.orgnih.govthieme.de This capability allows this compound to be used as a reagent to install nitrogen-containing functional groups into organic molecules, a critical step in the synthesis of many pharmaceuticals and agrochemicals. scispace.com
Role as a Directing Group in Directed Functionalization Reactions
One of the most significant challenges in organic synthesis is controlling regioselectivity—the ability to functionalize a specific position on a molecule. researchgate.net Chelation-assisted C-H functionalization has emerged as a powerful strategy to address this, wherein a "directing group" on the substrate coordinates to a metal catalyst and positions it over a specific C-H bond, enabling selective reaction at that site. nih.gov
The sulfonimidamide (SIA) moiety has been successfully utilized as a novel directing group for transition metal-catalyzed C-H functionalization reactions. dntb.gov.ua Research has demonstrated that the sulfonimidamide functional group can effectively direct palladium-catalyzed oxidative C-H acyloxylation. dntb.gov.ua In these reactions, the oxygen and/or nitrogen atoms of the sulfonimidamide can coordinate to the palladium center, forming a stable cyclometalated intermediate. This pre-coordination orients the catalyst to selectively activate a C-H bond at the ortho-position of an associated aryl ring.
A summary of representative findings is presented in the table below:
| Catalyst | Oxidant/Reagent | Solvent | Functionalization | Reference |
| Palladium (Pd) | PhI(OAc)₂ | Alkanoic Acid | C-H Acyloxylation | dntb.gov.ua |
| Palladium (Pd) | N-chlorosuccinimide (NCS) | Acetic Acid | C-H Chlorination | dntb.gov.ua |
| Rhodium (Rh) | Visible Light / Alkyne | Water | [4+2] Annulation | dntb.gov.ua |
These transformations showcase the utility of the sulfonimidamide group in guiding the installation of various functionalities with high regioselectivity. The ability to use this group to direct reactions and then potentially remove or modify it adds to its synthetic value, aligning with modern principles of efficient synthesis. scispace.comnih.gov
Integration of this compound in Multistep Synthetic Sequences
A multistep synthesis involves a series of chemical reactions to construct a complex target molecule from simpler starting materials. wikipedia.org The efficiency of such a sequence depends on the successful execution of each individual step and the ability to carry intermediates through the synthetic route. The chemical transformations enabled by the this compound moiety allow for its seamless integration into such complex, multistep syntheses. beilstein-journals.org
For example, a synthetic sequence could begin with the synthesis of a substituted this compound. This compound can then serve as a key intermediate. Using the chemistry described previously, the sulfonimidamide group can act as a directing group to achieve a selective C-H functionalization on the aromatic ring (Section 7.3). Following this directed reaction, the newly installed functional group can be further elaborated, or the sulfonimidamide moiety itself can be transformed.
This strategy allows for the controlled, stepwise construction of molecular complexity. The initial formation of the this compound provides a stable anchor and a powerful tool for controlling regioselectivity in subsequent steps. This capacity to be strategically introduced and then utilized to control downstream reactions makes this compound a valuable component in the toolbox for the total synthesis of complex organic molecules like natural products and pharmaceuticals. sigmaaldrich.com
Emerging Research Frontiers and Future Perspectives in Benzenesulfonoimidamide Chemistry
Development of Novel and Sustainable Synthetic Pathways
The accessibility of benzenesulfonoimidamide and its analogs is crucial for their broader application. Research is moving beyond traditional multi-step procedures towards more efficient and sustainable synthetic routes.
A significant advancement is the development of one-pot synthesis methods. For instance, a practical one-pot transformation of tertiary sulfinamides into benzenesulfonoimidamides has been reported, utilizing diacetoxyiodobenzene (B1259982) and ammonium (B1175870) carbamate. smolecule.com This approach streamlines the synthesis, reducing the need for isolation of intermediates and minimizing waste.
In a related context, the synthesis of N-acylsulfonamides, which are structurally similar, has been made more sustainable through the use of recyclable catalysts. One such method employs silica (B1680970) phosphoric acid as a heterogeneous catalyst for the N-acylation of various sulfonamides. tubitak.gov.tr This solid acid catalyst is easily recovered by simple filtration and can be reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. tubitak.gov.tr These strategies, developed for analogous compounds, highlight a clear path forward for creating more sustainable and efficient syntheses of benzenesulfonoimidamides.
A patent for compounds targeting the Stimulator of Interferon Genes (STING) pathway describes the synthesis of a substituted this compound derivative, showcasing a specific, albeit complex, application-driven synthesis. google.com
| Synthetic Strategy | Key Features | Compound Class | Reference |
| One-Pot Synthesis | Transformation of tertiary sulfinamides using diacetoxyiodobenzene. | This compound | smolecule.com |
| Heterogeneous Catalysis | N-acylation using recyclable silica phosphoric acid. | N-Acylsulfonamide | tubitak.gov.tr |
Exploration of Undiscovered Reactivity Modes and Transformations
The core of this compound's utility lies in its unique electronic structure, which imparts distinct reactivity. A primary area of exploration is its function as a potent Brønsted acid. Chiral disulfonimides, which share the core functional group, have gained significant attention for their strong acidity, often greater than that of widely used phosphoric acids. semanticscholar.org This acidity is harnessed to activate weakly basic substrates like imines and carbonyl compounds, enabling a range of chemical transformations. researchgate.net
This activation is central to the concept of chiral contact-ion-pair catalysis, where the protonated substrate forms a tight ion pair with the chiral conjugate base of the acid catalyst, allowing for effective stereochemical control. researchgate.net Beyond catalysis, the inherent reactivity of the sulfonoimidamide moiety makes it a valuable building block. Its potential as a biologically active agent is demonstrated by its incorporation into molecules designed as STING inhibitors, which are relevant for treating inflammatory diseases. google.com
The reactivity at the sulfur-nitrogen bond is another frontier. In the related N-acylsulfenamides, the S-N bond is labile and serves as a key reactive site for asymmetric S-alkylation and oxidation, suggesting that the sulfonoimidamide core could participate in similar undiscovered transformations. nih.gov
Advancements in Asymmetric Synthesis Utilizing this compound Scaffolds
Perhaps the most dynamic area of research for this compound class is its use in asymmetric catalysis. The this compound motif is a cornerstone for some of the most powerful chiral Brønsted acid organocatalysts developed to date. nih.gov These catalysts, particularly the family of imidodiphosphorimidates (IDPis), merge high acidity with a structurally confined and tunable chiral environment. acs.orgresearchgate.net
The general design of these catalysts involves a chiral backbone, such as 1,1'-bi-2-naphthol (B31242) (BINOL) or vanillyl alcohol (VANOL), which creates a C2-symmetric pocket around the acidic N-H group. semanticscholar.orgthieme-connect.com The stereochemical outcome of the reaction is dictated by this well-defined chiral pocket. Researchers have demonstrated that modifying the steric bulk of substituents on this backbone is a critical strategy for enhancing enantioselectivity. chemrxiv.orgresearchgate.net
These advanced catalysts have enabled previously challenging enantioselective reactions with high levels of stereocontrol. For example, VANOL-derived imidodiphosphorimidate (IDPi) catalysts have been successfully applied to the bromospiroketalization of alkenyl ketones, achieving excellent diastereoselectivity and enantioselectivity. thieme-connect.com Similarly, bulky IDPi catalysts have been developed for highly enantioselective Prins-semipinacol rearrangements to construct stereochemically dense spirocycles. chemrxiv.orgresearchgate.net A unified synthetic approach now allows for the creation of IDP and IDPi catalysts with a broad range of acidities and tunable confinement, leading to breakthroughs like the first highly enantioselective sulfoxidation of simple alkyl sulfides. acs.org
| Reaction | Catalyst Type | Substrate Example | Enantiomeric Ratio (er) | Reference |
| Bromospiroketalization | (S)-VANOL-derived IDPi | Alkenyl ketone | up to 95:5 | thieme-connect.com |
| Sulfoxidation | Chiral Imidodiphosphate (IDP) | Methyl n-propyl sulfide (B99878) | 95:5 | acs.org |
| Prins-semipinacol Rearrangement | Bulky IDPi with 9-phenanthryl groups | Indole-containing substrate | Not specified, but high | chemrxiv.orgresearchgate.net |
Integration of this compound Chemistry with Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, represents a paradigm shift from traditional batch processing. mdpi.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety when dealing with hazardous materials, and straightforward scalability. mdpi.combeilstein-journals.org The integration of automation allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved reproducibility and yield. youtube.com
While specific examples of this compound synthesis or its catalytic applications in flow systems are not yet widely reported, this area represents a significant future frontier. The synthesis of this compound or its precursors may involve hazardous reagents or intermediates, which could be handled more safely in the enclosed, small-volume environment of a flow reactor. beilstein-journals.org
For catalytic applications, immobilizing a this compound-based catalyst within a packed-bed reactor is a particularly attractive prospect. This would combine the benefits of heterogeneous catalysis (easy separation and catalyst reuse) with the efficiency and control of continuous processing. beilstein-journals.org Such a system would allow a stream of reactants to pass over the immobilized catalyst, generating a continuous output of the product. This approach could significantly enhance the industrial viability of these powerful catalytic systems by streamlining production and reducing operational costs. youtube.com The development of such integrated systems is a logical and promising next step for the field.
Design of this compound-Based Catalytic Systems
The rational design of catalysts is a key driver of innovation in chemistry. For this compound-based systems, research is focused on fine-tuning the catalyst structure to optimize both reactivity and selectivity. rsc.org The overarching goal is to create highly active and selective catalysts that are also robust and practical for broader use. rsc.org
Several key design strategies have emerged:
Tuning Acidity and Confinement: The acidity of the Brønsted acid catalyst is critical. A unified synthetic methodology for imidodiphosphate-type catalysts allows for systematic modification of the catalyst backbone, providing access to a wide range of acidities (pKa from ~11 to <2 in MeCN) and readily tunable confined active sites. acs.org This allows chemists to match the catalyst's acidity to the specific requirements of a given reaction.
Steric Hindrance: The introduction of sterically bulky groups at the 3 and 3' positions of the BINOL backbone is a proven strategy for creating a highly confined chiral environment. chemrxiv.orgresearchgate.net This confinement limits the possible transition states, leading to higher enantioselectivity. The synthesis of IDPi catalysts with extremely bulky 9-phenanthryl substituents exemplifies this approach. researchgate.net
Heterogenization for Reusability: To improve the practicality and sustainability of these catalysts, researchers are developing heterogeneous versions. One successful approach involves immobilizing a chiral 1,2-benzenedisulfonimide catalyst onto 3-aminopropyl functionalized silica gel. semanticscholar.org This creates a robust, heterogeneous catalyst that can be easily recovered and reused multiple times without a decrease in catalytic activity or enantioselectivity, which is a critical step towards industrial application. semanticscholar.org
| Design Strategy | Purpose | Example Catalyst System | Reference |
| Acidity Tuning | Match catalyst reactivity to the substrate. | Imidodiphosphates (IDPs) with varying sulfonyl groups. | acs.org |
| Steric Confinement | Enhance enantioselectivity by limiting transition states. | IDPi with bulky 9-phenanthryl or similar groups. | chemrxiv.orgresearchgate.net |
| Heterogenization | Enable catalyst recovery and reuse. | Chiral 1,2-benzenedisulfonimide on silica gel. | semanticscholar.org |
Q & A
Q. What are the established synthetic routes for benzenesulfonoimidamide, and how can researchers optimize yield and purity?
this compound is typically synthesized via sulfonamide functionalization. A common method involves reacting benzenesulfonamide derivatives with imidating agents (e.g., phosphoryl chloride and ammonium salts). For example, orthogonal experimental designs (e.g., varying molar ratios of reactants and reaction temperatures) can optimize yield and purity . Key steps include:
- Sodium hydroxide activation : Pre-treatment of benzenesulfonamide in aqueous NaOH enhances reactivity with sulfonyl chlorides.
- Acidification : Post-reaction acidification precipitates the product for isolation.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., NH protons at δ 4.8–5.2 ppm) .
Q. How should researchers characterize this compound derivatives to ensure structural accuracy?
Use a multi-technique approach:
- Spectroscopic methods : -NMR and -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/imino groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOS at m/z 171.03).
- Elemental analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.
- Waste disposal : Segregate acidic byproducts and neutralize before disposal to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Contradictions often arise from variations in assay conditions or structural modifications. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds.
- SAR studies : Systematically modify substituents (e.g., para-substituted aryl groups) to isolate bioactivity trends. For example, bulky tert-butyl groups may enhance enzyme inhibition but reduce solubility .
- Meta-analysis : Apply systematic review principles (e.g., PRISMA guidelines) to aggregate data across studies and identify outliers .
Q. What computational methods support the design of this compound-based enzyme inhibitors?
- Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., carbonic anhydrase II). Focus on sulfonamide-Zn interactions and hydrogen-bond networks.
- MD simulations : Assess ligand stability in enzyme active sites over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).
- QSAR models : Train models on IC datasets to prioritize derivatives for synthesis .
Q. How can orthogonal experimental designs improve this compound synthesis scalability?
Apply Taguchi or Box-Behnken designs to optimize:
- Reagent ratios : E.g., benzenesulfonyl chloride:amine molar ratios (1:1.2–1.5) to minimize side products.
- Reaction time/temperature : 12–24 hours at 60–80°C for maximal conversion.
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) for purity vs. yield trade-offs .
Q. What strategies mitigate solubility challenges in biological assays involving this compound derivatives?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Prodrug approaches : Synthesize phosphate or acetylated prodrugs that hydrolyze in vivo.
- Nanoformulation : Encapsulate derivatives in liposomes (e.g., 100-nm vesicles) to enhance bioavailability .
Methodological Guidance
Q. How should researchers document this compound experiments to ensure reproducibility?
- Detailed appendices : Include raw NMR spectra, HPLC chromatograms, and crystallography data (if applicable).
- Reagent specifications : Note suppliers, lot numbers, and purity grades (e.g., Sigma-Aldrich, ≥99%).
- Statistical reporting : Provide mean ± SD for triplicate experiments and p-values for bioactivity comparisons .
Q. What are best practices for validating analytical methods in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
